molecular formula C11H8BrNOS B8444584 2-(4-Bromo-2-methyl-phenyl)-thiazole-5-carbaldehyde

2-(4-Bromo-2-methyl-phenyl)-thiazole-5-carbaldehyde

Cat. No. B8444584
M. Wt: 282.16 g/mol
InChI Key: XONLTCOTWBDYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-methyl-phenyl)-thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C11H8BrNOS and its molecular weight is 282.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromo-2-methyl-phenyl)-thiazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-2-methyl-phenyl)-thiazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H8BrNOS

Molecular Weight

282.16 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C11H8BrNOS/c1-7-4-8(12)2-3-10(7)11-13-5-9(6-14)15-11/h2-6H,1H3

InChI Key

XONLTCOTWBDYCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=NC=C(S2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-bromo-2-methyl-thiobenzamide (3.11 g, 13.5 mmol) and 2-chloromalonaldehyde (2.16 g, 20.3 mmol) in dimethoxyethane (20 ml) is added magnesium carbonate (567 mg, 6.75 mmol) and the resulting mixture stirred at 60° C. under N2 for 3 hours. The crude reaction is then filtered through a plug of silica, washed with EtOAc and the filtrate concentrated to give 2-(4-bromo-2-methyl-phenyl)-thiazole-5-carbaldehyde (3.8 g).
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
567 mg
Type
reactant
Reaction Step Two

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